(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide
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Overview
Description
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted phenyl ring, a morpholine group, a cyano group, and a methylated pyrrole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:
Nitration: : The starting phenyl compound is nitrated to introduce a nitro group.
Reduction: : The nitro group is reduced to an amine group.
Morpholine Introduction: : The amine group is reacted with morpholine to form the morpholin-4-ylphenyl derivative.
Chlorination: : Chlorination introduces the chloro group at the appropriate position on the phenyl ring.
Cyanation: : The cyano group is introduced through a cyanation reaction.
Methylpyrrole Addition: : The final step involves the addition of the methylated pyrrole group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can reduce cyano groups to primary amines or other functionalities.
Substitution: : Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Products can include carboxylic acids, aldehydes, or ketones.
Reduction: : Primary amines or alcohols are common products.
Substitution: : The products depend on the specific nucleophile or electrophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other chloro-substituted phenyl derivatives or compounds with morpholine and pyrrole groups. the presence of the cyano group and the specific substitution pattern sets it apart.
List of Similar Compounds
2-(5-Chloro-2-morpholin-4-ylphenyl)pyrimidin-4-ylamine
2-(5-Chloro-2-morpholin-4-ylphenyl)benzamide
2-(5-Chloro-2-morpholin-4-ylphenyl)prop-2-enamide
Properties
IUPAC Name |
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-23-6-2-3-16(23)11-14(13-21)19(25)22-17-12-15(20)4-5-18(17)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,25)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRPISVENRONA-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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